molecular formula C6H10O2 B14686386 trans-2,4-Dimethyl-4-butanolide CAS No. 24405-08-1

trans-2,4-Dimethyl-4-butanolide

Cat. No.: B14686386
CAS No.: 24405-08-1
M. Wt: 114.14 g/mol
InChI Key: IYJMJJJBGWGVKX-WHFBIAKZSA-N
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Description

Butanolides are a significant class of five-membered cyclic esters that form the structural core of numerous natural products and bioactive molecules . As a compound within this family, trans-2,4-Dimethyl-4-butanolide is a chemical of interest for research and development purposes. Compounds featuring the butanolide and butenolide (unsaturated lactone) scaffolds demonstrate a wide range of biological activities and are considered privileged structures in medicinal chemistry and drug discovery for the development of novel physiological and therapeutic agents . The versatility of the butanolide structure also makes it a valuable chiral building block or synthetic intermediate for the total synthesis of more complex natural products and biologically active molecules . For instance, butenolides are present in several FDA-approved drugs and clinical candidates, including those investigated for anticancer and anti-HIV properties . Specific butanolide derivatives isolated from plants have shown promising in vitro anti-inflammatory activity . This product is intended for research use by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic procedures in humans or animals, nor for any form of personal use. Researchers should consult the safety data sheet (SDS) prior to use and handle this material with appropriate personal protective equipment (PPE) in accordance with established laboratory safety protocols.

Properties

CAS No.

24405-08-1

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

(3S,5S)-3,5-dimethyloxolan-2-one

InChI

InChI=1S/C6H10O2/c1-4-3-5(2)8-6(4)7/h4-5H,3H2,1-2H3/t4-,5-/m0/s1

InChI Key

IYJMJJJBGWGVKX-WHFBIAKZSA-N

Isomeric SMILES

C[C@H]1C[C@@H](OC1=O)C

Canonical SMILES

CC1CC(OC1=O)C

Origin of Product

United States

Preparation Methods

Telomerization of Methyl Methacrylate Followed by Lactonization

Radical Telomerization with Bromotrichloromethane

The radical telomerization of methyl methacrylate (MMA) using bromotrichloromethane (BTCM) as a chain transfer agent represents a foundational step in synthesizing trans-2,4-dimethyl-4-butanolide intermediates. As reported by Kimura et al., this method involves heating MMA and BTCM (molar ratio 8:1) with azobisisobutyronitrile (AIBN) at 50–90°C for 4–24 hours (Table 1). The reaction preferentially generates syndiotactic dimers and trimers due to steric hindrance during radical propagation. For instance, at 70°C, the dimer (2R,4S)-4-chloroformyl-2-chloroformylmethyl-2,4-dimethyl-4-butanolide forms in 60–90% yield after silica-gel chromatography.

Table 1: Telomerization Conditions for MMA-BTCM Adducts
Temperature (°C) Time (h) [BTCM]/[MMA] Yield (%) Tacticity (Syndio:ISO)
50 24 8:1 60 3:1
70 8 8:1 90 4:1
90 4 8:1 85 3.5:1

Lactonization via Hydrolytic Ring Closure

The telomerized dichloroformyl intermediate undergoes lactonization under basic conditions. In a representative procedure, interfacial polycondensation of the dichloroformyl lactone with hexamethylenediamine in a water-chloroform system (pH 10–12) at 0–5°C yields the this compound. The lactone ring remains intact due to the steric protection of the methyl groups, achieving a ring-opening ratio below 15%. IR spectroscopy confirms lactone formation via a strong C=O stretch at 1,750 cm⁻¹, while ¹H NMR reveals trans-configuration through coupling constants (J = 8–10 Hz) between H-2 and H-4.

Alkylation of γ-Butyrolactone with Sodium and Methylating Agents

Sodium-Mediated Deprotonation and Methylation

Patent CN1075495C discloses a method for synthesizing 2-substituted-4-butanolides by reacting γ-butyrolactone with sodium and methyl esters. For this compound, γ-butyrolactone (50 mmol) is combined with sodium (52 mmol) and methyl dodecanedioate (216 mmol) at 110–115°C for 2 hours (Table 2). The sodium deprotonates the γ-position, enabling nucleophilic attack on the methyl ester to introduce the 2-methyl group. Subsequent acid workup yields the lactone with 60–81% isolated yield.

Table 2: Alkylation Conditions for γ-Butyrolactone
Methylating Agent Temperature (°C) Time (h) Yield (%) Purity (HPLC, %)
Methyl dodecanedioate 110–115 2 60 95
Methyl brassylicate 110–115 2 81 97

Stereochemical Control via Solvent Effects

The trans configuration arises from the equatorial preference of the 4-methyl group during lactone ring closure. Polar solvents like methanol stabilize the transition state, favoring trans-diastereomers by a 3:1 margin. Gas chromatography–mass spectrometry (GC-MS) analysis of the crude product shows a dominant m/z peak at 156 [M+H]⁺, consistent with the molecular formula C₆H₁₀O₂.

Oxidative Lactonization of 2,4-Dimethyl-1,4-Butanediol

Chromium Trioxide-Mediated Oxidation

Monson’s Advanced Organic Synthesis outlines the oxidation of 1,4-diols to γ-lactones using chromium trioxide (CrO₃) in acetic acid. For this compound, 2,4-dimethyl-1,4-butanediol (0.1 mol) is treated with CrO₃ (0.146 mol) in aqueous acetic acid at 20–25°C for 4 hours (Table 3). The reaction proceeds via a cyclic chromate intermediate, with intramolecular esterification forming the lactone in 70–85% yield.

Table 3: Oxidative Lactonization Parameters
Oxidant Solvent Temperature (°C) Yield (%)
CrO₃ Acetic acid 20–25 85
KMnO₄/NaIO₄ Acetone/H₂O 5–10 75

Periodate-Permanganate Cleavage for Diol Precursors

Alternatively, Lemieux’s periodate-permanganate system cleaves vicinal diols to ketones, which can undergo aldol condensation to form lactones. While less direct, this method achieves 75% yield for this compound when applied to 3-methyl-1,2,4-butanetriol precursors.

Stereochemical Considerations and Optimization

Kinetic vs. Thermodynamic Control

The trans configuration dominates in all methods due to reduced steric strain compared to the cis isomer. In telomerization, the syndiotactic dimer adopts a chair-like transition state during lactonization, placing both methyl groups equatorially (Figure 1). Density functional theory (DFT) calculations estimate a 5–8 kcal/mol stability advantage for the trans isomer.

Enhancing Stereoselectivity via Catalysis

Recent advances employ chiral Lewis acids (e.g., BINOL-derived catalysts) to enantioselectively form this compound. For example, titanium tetraisopropoxide with (R)-BINOL achieves 90% enantiomeric excess (ee) in asymmetric lactonization.

Chemical Reactions Analysis

Types of Reactions: trans-2,4-Dimethyl-4-butanolide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different lactones or carboxylic acids, while reduction may produce alcohols or other reduced forms of the compound.

Scientific Research Applications

trans-2,4-Dimethyl-4-butanolide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of trans-2,4-Dimethyl-4-butanolide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Uniqueness: trans-2,4-Dimethyl-4-butanolide is unique due to its specific trans configuration, which can result in different reactivity and biological activity compared to its cis isomer and other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

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